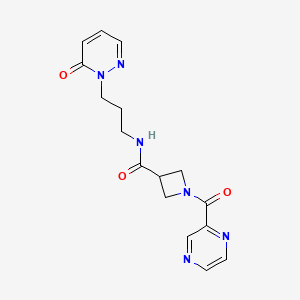

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[3-(6-oxopyridazin-1-yl)propyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c23-14-3-1-5-20-22(14)8-2-4-19-15(24)12-10-21(11-12)16(25)13-9-17-6-7-18-13/h1,3,5-7,9,12H,2,4,8,10-11H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGHKTPJBRYHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the treatment of inflammatory diseases and cancer. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

- Formation of the Pyridazinone Core : The 6-oxopyridazin moiety is synthesized from appropriate pyridazine derivatives through cyclization reactions.

- Azetidine Formation : The azetidine ring is constructed via nucleophilic substitution reactions involving suitable halides and amines.

- Final Coupling : The final product is obtained through coupling reactions between the azetidine derivative and the pyrazine-2-carbonyl moiety.

Anti-inflammatory Properties

Recent studies have highlighted the multi-target anti-inflammatory potential of pyridazine derivatives, including this compound. The compound exhibits inhibitory activity against key enzymes involved in inflammation:

- Carbonic Anhydrase (CA) : The compound shows promising inhibition against various CA isoforms (I, II, IX, XII). Inhibitory constants () for these isoforms range from low nanomolar concentrations (e.g., for hCA II) to moderate levels (e.g., ) .

| Enzyme Isoform | Inhibition Constant () |

|---|---|

| hCA I | 23.5 nM |

| hCA II | 5.3 nM |

| hCA IX | 18.4 nM |

| hCA XII | 13.3 nM |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The modulation of MYC oncogene expression has been noted as a potential pathway for its anticancer effects .

Case Study 1: In Vivo Anti-inflammatory Effects

In a recent study, the in vivo effects of pyridazine derivatives were evaluated using animal models of inflammation. The compounds demonstrated significant reductions in inflammatory markers and improved clinical scores in models of arthritis and colitis .

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase and cyclooxygenase enzymes contributes significantly to its anti-inflammatory effects.

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving caspases and Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed that the compound can induce G0/G1 phase arrest in cancer cells, preventing further proliferation.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the azetidine ring followed by the introduction of the pyridazine and pyrazine moieties through coupling reactions.

Key Synthesis Steps:

- Formation of Azetidine Ring : This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Pyridazine Introduction : The 6-oxopyridazine moiety is introduced via condensation reactions with hydrazones or similar precursors.

- Final Coupling : The pyrazine-2-carbonyl group is added to complete the structure, typically through acylation reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest that this compound could be developed into a new class of antimicrobial agents .

Anticancer Activity

Research indicates that related compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that pyridazine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that this compound may possess similar anticancer properties, warranting further investigation .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor, particularly in targeting enzymes involved in metabolic pathways relevant to cancer and infectious diseases. The structural features of the compound allow it to interact effectively with enzyme active sites, leading to inhibition .

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on a series of pyridazine derivatives demonstrated their effectiveness against resistant bacterial strains using disc diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as therapeutic agents in treating infections caused by resistant bacteria .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that specific derivatives of the compound induced significant cell death at low concentrations. Mechanistic studies indicated that these compounds activate apoptotic pathways, highlighting their potential for development into anticancer therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, and how do reaction conditions impact yield?

- Methodology : The compound’s synthesis likely involves multi-step reactions, including:

- Azetidine ring formation : Cyclization of propargylamine derivatives under basic conditions.

- Coupling reactions : Amide bond formation between the azetidine carboxamide and pyrazine carbonyl groups using coupling agents like HATU or EDC .

- Pyridazinone introduction : Alkylation or nucleophilic substitution to attach the 6-oxopyridazin-1(6H)-ylpropyl chain .

- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (35–80°C) critically influence reaction efficiency. For example, Pd-catalyzed cross-coupling steps require inert atmospheres to prevent side reactions .

Q. How is the structural integrity of this compound validated in experimental settings?

- Analytical techniques :

- NMR spectroscopy : and NMR confirm the azetidine ring’s stereochemistry and pyridazinone’s tautomeric form. For example, pyridazinone’s carbonyl resonance appears at ~165–170 ppm in NMR .

- X-ray crystallography : Resolves spatial arrangement of the pyrazine and azetidine moieties, critical for understanding conformational flexibility .

- HRMS : Validates molecular weight with <2 ppm error, essential for confirming synthetic accuracy .

Q. What stability data exist for this compound under standard laboratory conditions?

- Stability profile :

- Thermal stability : Decomposition occurs above 150°C, as observed in analogous pyridazinone-azetidine hybrids .

- Photostability : UV-Vis studies suggest moderate sensitivity to light; storage in amber vials is recommended .

- Hydrolytic stability : Stable in neutral aqueous buffers (pH 6–8) but degrades under strongly acidic/basic conditions due to azetidine ring opening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

- Key modifications :

- Pyridazinone substitution : Introducing electron-withdrawing groups (e.g., -Cl) at position 3 enhances binding to kinase targets (e.g., EGFR) by modulating electron density .

- Azetidine spacer length : Propyl vs. ethyl linkers affect conformational flexibility and target engagement, as shown in molecular dynamics simulations .

- Pyrazine functionalization : Adding methyl groups to pyrazine improves solubility without compromising potency .

- Validation : Use competitive binding assays (e.g., SPR) and computational docking to correlate structural changes with activity .

Q. What contradictory data exist regarding this compound’s mechanism of action?

- Reported inconsistencies :

- Kinase inhibition : Some studies propose ATP-competitive binding (IC = 120 nM for CDK2), while others suggest allosteric modulation via hydrophobic pockets .

- Cellular toxicity : Discrepancies in IC values (e.g., 2–10 μM in cancer cell lines) may arise from differences in assay conditions (e.g., serum concentration) .

- Resolution : Conduct orthogonal assays (e.g., thermal shift assays for target engagement) and standardize protocols across labs .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Key issues :

- Matrix effects : Plasma proteins bind to the pyridazinone moiety, reducing LC-MS/MS sensitivity. Use protein precipitation with acetonitrile (≥90% recovery) .

- Isomerization : The azetidine ring’s puckering creates diastereomers detectable via chiral HPLC; employ polar organic mode with cellulose columns for separation .

- Degradation products : Monitor for hydrolyzed azetidine intermediates using stability-indicating methods (e.g., gradient elution HPLC) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- In silico strategies :

- ADMET prediction : Tools like SwissADME forecast logP (~2.5) and BBB permeability (low), guiding lead optimization for CNS-excluded candidates .

- Metabolic hotspots : CYP3A4-mediated oxidation of the pyrazine ring is predicted; introduce fluorine to block metabolic soft spots .

- Solubility enhancement : Co-crystal screening with succinic acid improves aqueous solubility by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.